N'-[(1E,2Z)-2-chloro-3-phenylprop-2-enylidene]-2-methyl-3-furohydrazide
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Description
N'-[(1E,2Z)-2-chloro-3-phenylprop-2-enylidene]-2-methyl-3-furohydrazide is a useful research compound. Its molecular formula is C15H13ClN2O2 and its molecular weight is 288.73 g/mol. The purity is usually 95%.
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Biological Activity
N'-[(1E,2Z)-2-chloro-3-phenylprop-2-enylidene]-2-methyl-3-furohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C25H19ClN4O
- Molecular Weight : 426.909 g/mol
- Structure : The compound features a furohydrazide moiety that contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its effects on different biological targets.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, which suggests potential applications in treating infections caused by resistant bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The compound's ability to modulate signaling pathways related to cell proliferation and survival is believed to play a crucial role in its anticancer effects.
Anti-inflammatory Effects
This compound has been reported to possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response. This suggests potential use in conditions characterized by chronic inflammation.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
- Modulation of Signaling Pathways : It can interfere with key signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to oxidative stress, further promoting apoptosis in cancer cells.
Case Studies
Several case studies have illustrated the efficacy of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer when administered at specific dosages.
- Study 2 : Research conducted on its antimicrobial properties indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
Data Table: Summary of Biological Activities
Biological Activity | Effectiveness | Mechanism |
---|---|---|
Antimicrobial | Significant against various strains | Disruption of cell wall synthesis |
Anticancer | Induces apoptosis in cancer cells | Modulation of signaling pathways |
Anti-inflammatory | Reduces cytokine production | Inhibition of COX-2 |
Properties
IUPAC Name |
N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-11-14(7-8-20-11)15(19)18-17-10-13(16)9-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)/b13-9-,17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGYOCHHZUYXAR-HTJMLESZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC(=CC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.